molecular formula C16H14N2O3 B399964 3-(2-oxo-1,3-benzoxazol-3-yl)-N-phenylpropanamide CAS No. 53854-83-4

3-(2-oxo-1,3-benzoxazol-3-yl)-N-phenylpropanamide

Cat. No. B399964
CAS RN: 53854-83-4
M. Wt: 282.29g/mol
InChI Key: IUGHQEKVXISSCI-UHFFFAOYSA-N
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Description

3-(2-oxo-1,3-benzoxazol-3-yl)-N-phenylpropanamide, also known as BZP, is a synthetic compound that belongs to the class of benzoxazoles. BZP has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Electrooxidative Cyclization

  • Research by Okimoto et al. (2012) explored electrooxidative cyclization methods, which could be relevant for compounds similar to 3-(2-oxo-1,3-benzoxazol-3-yl)-N-phenylpropanamide. They synthesized novel 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives, indicating potential synthetic pathways that could be applied to benzoxazole derivatives (Okimoto et al., 2012).

Synthesis and Biological Properties

  • Gülcan et al. (2003) reported on the synthesis of new benzoxazole derivatives, including compounds similar to 3-(2-oxo-1,3-benzoxazol-3-yl)-N-phenylpropanamide. Their study highlighted the analgesic and anti-inflammatory properties of these derivatives, which suggests potential therapeutic applications (Gülcan et al., 2003).

Synthesis and Oxidation Studies

  • Levai et al. (2002) conducted studies on the synthesis and dimethyldioxirane oxidation of tetrahydrobenzofurans. Their work provides insights into the oxidation processes of benzoxazole derivatives and could offer a basis for further research on similar compounds (Levai et al., 2002).

Structural Analysis and Biological Activity

  • Patel and Dhameliya (2010) synthesized and analyzed the structure of benzoxazole derivatives, investigating their antibacterial and antifungal activities. This research could guide the application of 3-(2-oxo-1,3-benzoxazol-3-yl)-N-phenylpropanamide in developing antimicrobial agents (Patel & Dhameliya, 2010).

Spectral and Chemical Analysis

  • Demir et al. (2016) synthesized and characterized a compound similar to 3-(2-oxo-1,3-benzoxazol-3-yl)-N-phenylpropanamide, providing detailed spectral and chemical analysis. This research contributes to the understanding of the chemical properties of such compounds (Demir et al., 2016).

Chemoselective Reactions and Synthesis

  • Hajji et al. (2002) studied the chemoselective reactions of compounds similar to 3-(2-oxo-1,3-benzoxazol-3-yl)-N-phenylpropanamide, leading to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines. Their research contributes to the understanding of the reactivity and potential synthetic applications of benzoxazole derivatives (Hajji et al., 2002).

Mechanism of Action

The mechanism of action of this compound is not known. Benzoxazoles are a class of compounds that have been studied for their potential biological activities, but the specific activities of this compound have not been reported .

properties

IUPAC Name

3-(2-oxo-1,3-benzoxazol-3-yl)-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-15(17-12-6-2-1-3-7-12)10-11-18-13-8-4-5-9-14(13)21-16(18)20/h1-9H,10-11H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGHQEKVXISSCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-oxo-1,3-benzoxazol-3-yl)-N-phenylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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